molecular formula C22H21FN4O2 B2598561 1-(4-fluorophenyl)-4-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidine-1-carbonyl)pyrrolidin-2-one CAS No. 1396680-40-2

1-(4-fluorophenyl)-4-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidine-1-carbonyl)pyrrolidin-2-one

Cat. No. B2598561
CAS RN: 1396680-40-2
M. Wt: 392.434
InChI Key: QWBCHYQPGRUEPC-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-4-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidine-1-carbonyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C22H21FN4O2 and its molecular weight is 392.434. The purity is usually 95%.
BenchChem offers high-quality 1-(4-fluorophenyl)-4-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidine-1-carbonyl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-fluorophenyl)-4-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidine-1-carbonyl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescence Studies

The study by Velázquez-Olvera et al. (2012) explores the fluorescent properties of imidazo[1,2-a]pyridines and pyrimidines derivatives, highlighting their potential as biomarkers and photochemical sensors. The effect of substituents on the luminescent properties suggests that similar compounds, including "1-(4-fluorophenyl)-4-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidine-1-carbonyl)pyrrolidin-2-one," could be evaluated for their fluorescence emission, which could be useful in biological imaging and analytical chemistry applications (Velázquez-Olvera et al., 2012).

Synthesis of Novel Organic Molecules

The synthesis and evaluation of novel spiroxindole fused pyrrolidine and thiazolo pyrrolidine benzimidazole derivatives, as reported by Poomathi et al. (2015), illustrate the potential of complex organic molecules for various biological applications. This suggests that research on "1-(4-fluorophenyl)-4-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidine-1-carbonyl)pyrrolidin-2-one" could also focus on its synthesis and structural analysis for potential applications in drug discovery and medicinal chemistry (Poomathi et al., 2015).

Antimicrobial Activity

Research on antimycobacterial activity of synthesized compounds, such as the study by Sathe et al. (2011), indicates that structurally complex molecules can be potent antimicrobial agents. The detailed study of "1-(4-fluorophenyl)-4-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidine-1-carbonyl)pyrrolidin-2-one" might reveal its potential as an antimicrobial agent, contributing to the development of new treatments for infections (Sathe et al., 2011).

Anticancer and Antiviral Research

The synthesis and biological evaluation of fluoromethylated imidazo[1,2-a]pyrimidines and benzimidazo[1,2-a]pyrimidines, as investigated by Jismy et al. (2019), demonstrates the potential of such compounds in anticancer and antiviral research. This indicates that further studies on "1-(4-fluorophenyl)-4-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidine-1-carbonyl)pyrrolidin-2-one" could explore its efficacy against cancer cells and viruses, contributing to the development of novel therapeutic agents (Jismy et al., 2019).

properties

IUPAC Name

1-(4-fluorophenyl)-4-[3-(6-methyl-1H-benzimidazol-2-yl)azetidine-1-carbonyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O2/c1-13-2-7-18-19(8-13)25-21(24-18)15-10-26(11-15)22(29)14-9-20(28)27(12-14)17-5-3-16(23)4-6-17/h2-8,14-15H,9-12H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWBCHYQPGRUEPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3CN(C3)C(=O)C4CC(=O)N(C4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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